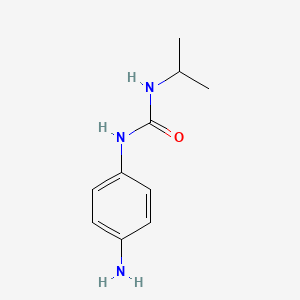
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
Vue d'ensemble
Description
“5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furoic acid group and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid” includes a pyrrolidine ring, a sulfonyl group, and a furoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The sulfonyl group and the furoic acid group are likely to contribute to the compound’s reactivity and biological activity.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives are explored for their potential in facilitating organic reactions. For instance, 5-pyrrolidin-2-yltetrazole has been highlighted as a versatile organocatalyst for asymmetric conjugate addition of nitroalkanes to enones. This transformation requires short reaction times, broad substrate scope, and possibly proceeds via the generation of an iminium species, showcasing its application in creating chiral centers in organic molecules (Mitchell et al., 2006).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds containing the 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid motif or related structures have been synthesized and evaluated for various biological activities. For example, novel pyrrole derivatives have been investigated for their potential as potassium-competitive acid blockers (P-CABs), demonstrating potent H(+),K(+)-ATPase inhibitory activity and promising efficacy for the treatment of acid-related diseases (Arikawa et al., 2012).
Material Science and Polymer Chemistry
In material science, novel functionalized pyrroles have been used to construct label-free gene sensors based on pyrrole copolymer films. These compounds, such as 3-pyrrolylacrylic acid and 5-(3-pyrrolyl)2,4-pentadienoic acid, exhibit superior properties for use in biosensor applications, demonstrating the utility of such compounds in the development of advanced materials for biological sensing (Peng et al., 2007).
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVZQTXAVRFEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)




![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)

![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)

